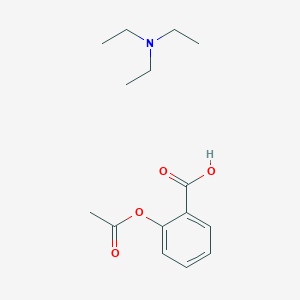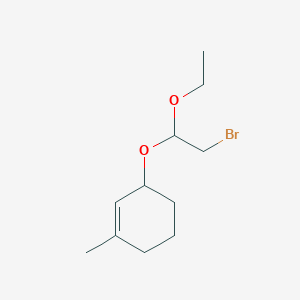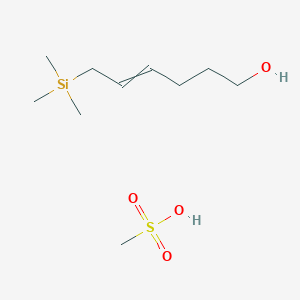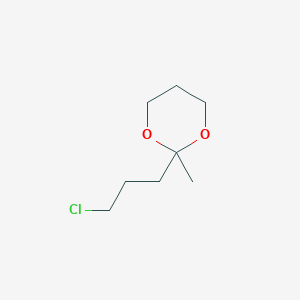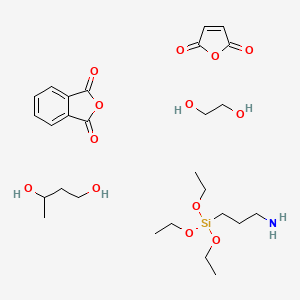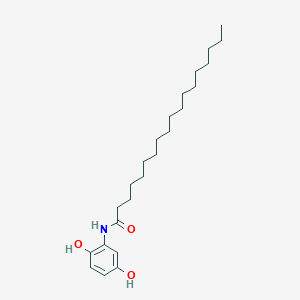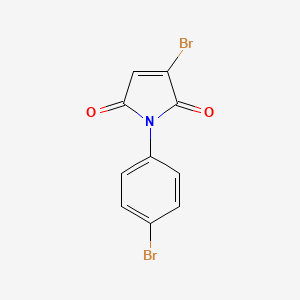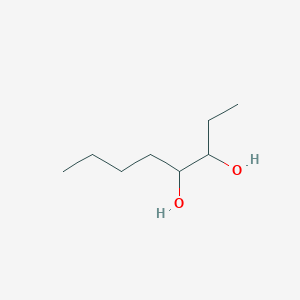![molecular formula C18H20N4O B14340511 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- CAS No. 103943-07-3](/img/structure/B14340511.png)
1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties
Méthodes De Préparation
The synthesis of 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- typically involves the reaction of phenazine derivatives with appropriate amines under controlled conditions. The synthetic route may include steps such as nitration, reduction, and amide formation. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for potential anticancer activities.
Mécanisme D'action
The mechanism by which 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- exerts its effects involves interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways crucial for the survival of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Compared to other phenazine derivatives, 1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl- is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:
Phenazine-1-carboxamide: Known for its antifungal properties.
Phenazine-1,6-dicarboxylic acid: Used in the synthesis of various phenazine derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
103943-07-3 |
|---|---|
Formule moléculaire |
C18H20N4O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-6-methylphenazine-1-carboxamide |
InChI |
InChI=1S/C18H20N4O/c1-12-6-4-8-14-16(12)20-15-9-5-7-13(17(15)21-14)18(23)19-10-11-22(2)3/h4-9H,10-11H2,1-3H3,(H,19,23) |
Clé InChI |
ODIILRLTODYZAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



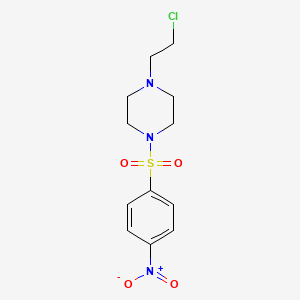
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
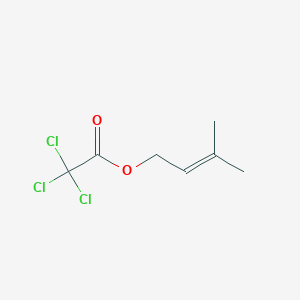
![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
